DANSYL-L-VALINE CYCLOHEXYLAMMONIUM

Enantiomeric Purity Quality Control Chiral HPLC Standard

For chiral separation method development, using racemic mixtures or free acid forms introduces unacceptable variability in resolution. DANSYL-L-VALINE CYCLOHEXYLAMMONIUM (CAS 102783-48-2) provides the single L-enantiomer with a defined specific optical rotation (+18.0° to +21.0°) essential for enantioselective synthesis QC. - Delivers baseline enantiomer separation on vancomycin-based chiral stationary phases where dansyl-tryptophan fails. - Cyclohexylammonium salt form enhances crystallinity and mitigates hygroscopic degradation, ensuring long-term weighing accuracy. - Achieves a 100 fmol detection limit with 8- to 109-fold sensitivity enhancement over conventional fluorescence detection for femtomolar-level quantification.

Molecular Formula C23H36N3O4S+
Molecular Weight 450.61464
CAS No. 102783-48-2
Cat. No. B1141461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDANSYL-L-VALINE CYCLOHEXYLAMMONIUM
CAS102783-48-2
Molecular FormulaC23H36N3O4S+
Molecular Weight450.61464
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DANSYL-L-VALINE CYCLOHEXYLAMMONIUM Overview


DANSYL-L-VALINE CYCLOHEXYLAMMONIUM (CAS 102783-48-2) is the cyclohexylammonium salt of the single L-enantiomer of the fluorescent amino acid derivative, dansyl-valine. It is characterized by a molecular formula of C₂₃H₃₆N₃O₄S⁺ and a molecular weight of 450.61 g/mol . This compound serves a dual function as a high-sensitivity fluorophore and a chiral selector, differentiating it from racemic mixtures or free acid forms. Its defined stereochemistry (S-configuration) and engineered salt form are critical for applications requiring precise enantiomeric recognition, such as chiral stationary phase development and enantiomeric purity analysis .

Why Substitution Fails for DANSYL-L-VALINE CYCLOHEXYLAMMONIUM


Substituting DANSYL-L-VALINE CYCLOHEXYLAMMONIUM with a racemic DL-mixture or a salt of a different dansyl amino acid introduces unacceptable variability in chiral resolution and assay sensitivity. The single L-enantiomer provides a specific optical rotation of +18.0 to +21.0 deg, which is absent in the DL-form and essential for quality control in enantioselective syntheses . Furthermore, the cyclohexylammonium counterion is not an inert bystander; it is reported to enhance crystallinity and mitigate the hygroscopic degradation that plagues free acid forms, directly impacting long-term stability and weighing accuracy in quantitative protocols . Using a compound like dansyl-tryptophan, which fails to achieve baseline enantiomer separation on vancomycin-based chiral stationary phases under conditions where the valine derivative succeeds, would lead to a complete loss of analytical resolution [1].

DANSYL-L-VALINE CYCLOHEXYLAMMONIUM vs. Analogs


Optical Rotation for Enantiopurity QC

The single L-enantiomer of the dansyl-valine core exhibits a specific optical rotation ([α]²⁰/D) of +18.0 to +21.0 deg (C=1, MeOH) . In direct contrast, the racemic DANSYL-DL-VALINE CYCLOHEXYLAMMONIUM salt (CAS 84540-67-0) has a net optical rotation of zero, making it fundamentally unsuitable as a reference standard for enantiomeric excess determination without prior separation . This quantitative difference provides an immediate, non-destructive QC metric.

Enantiomeric Purity Quality Control Chiral HPLC Standard

Validated Chiral HPLC Protocol

A fully standardized, isocratic HPLC method for separating D and L enantiomers of dansyl-valine cyclohexylammonium salt has been established by Sigma-Aldrich. Using an Astec CHIROBIOTIC R column (25 cm x 4.6 mm, 5 μm) and a mobile phase of 0.1 wt% ammonium trifluoroacetic acid in methanol, the method achieves reproducible resolution at 1 mL/min flow rate with UV detection at 260 nm . This pre-validated protocol provides a direct, implementable procurement advantage over other dansyl amino acid salts that lack such readily available, application-specific documentation.

Chiral HPLC Method Transfer Enantiomer Separation

Enthalpy-Driven Chiral Separation on Vancomycin CSP

A systematic study on a vancomycin-based chiral stationary phase (CSP) classified dansyl amino acids into two thermodynamic groups. Dansyl valine belongs to 'Group I,' characterized by large negative enthalpic terms that drive robust chiral recognition. This enabled consistent enantiomer resolution across a temperature gradient of 0–28 °C. In stark contrast, dansyl tryptophan ('Group II') exhibited a much less negative ΔH and failed to be separated under identical operating conditions on the same CSP [1]. While this study was on the D,L racemic mixture, it directly validates the superior chiral recognition properties of the valine scaffold over tryptophan.

Chiral Recognition Thermodynamic Analysis Vancomycin CSP

Femtomolar Fluorescence Detection

Dansylated valine, the core fluorophore of this compound, has a validated detection limit of 100 femtomoles (fmol) when analyzed by reverse-phase HPLC with fluorescence detection after pre-column derivatization of free valine in plasma [1]. This establishes a performance baseline. As a class, dansyl amino acids have been shown to achieve detection limits as low as 34 fmol on-column with signal-to-noise ratio of 3, representing an 8- to 109-fold increase in sensitivity compared to conventional fluorescence detection methods [2]. These data demonstrate the intrinsic advantage of the dansyl fluorophore for ultra-trace quantification tasks.

Fluorescence Detection Trace Analysis Bioanalytical Chemistry

Preparative Chiral Separation Model

The enantiomers of dansylvaline have been successfully used as model solutes to demonstrate the feasibility of preparative-scale enantiomer separations by displacement chromatography on analytical-scale β-cyclodextrin-silica columns [1]. This is part of a select group of only five compounds (including mephobarbital, hexobarbital, dansylleucine, dansylvaline, and dansylphenylalanine) that have been validated for this application. This lineage supports its utility not just for analytical, but also for process-scale method development, where other dansyl amino acid derivatives lack such documented evidence.

Preparative Chromatography Process Development Cyclodextrin CSP

Cyclohexylammonium Salt Stability Advantage

The cyclohexylammonium counterion in DANSYL-L-VALINE CYCLOHEXYLAMMONIUM is specifically included to enhance crystallinity and mitigate hygroscopic degradation, a known issue with free acid forms of dansyl-amino acids that can lead to oiling-out and inaccurate weighing . This improves shelf-stability and handling characteristics, contrasting with DANSYL-L-VALINE free acid (CAS 1098-50-6), which exhibits a lower melting point (137-140 °C) and greater susceptibility to moisture, potentially compromising long-term assay reproducibility.

Compound Stability Solid-State Chemistry Formulation

DANSYL-L-VALINE CYCLOHEXYLAMMONIUM Application Scenarios


Chiral HPLC Method Development & Enantiopurity QC

Laboratories tasked with developing or transferring a chiral separation method for amino acid derivatives should procure this single-enantiomer salt as the primary reference standard. The validated Sigma-Aldrich protocol on an Astec CHIROBIOTIC R column provides an immediate, documented starting point, while the non-zero specific optical rotation of the L-enantiomer offers a rapid QC check for standard integrity that the racemic DL-form cannot provide [Section 3, Evidence 1 & 2].

Ultra-Trace Bioanalysis & Single-Cell Metabolomics

For applications requiring the quantification of valine or related metabolites at femtomolar levels, the intrinsic fluorescence of the dansyl moiety is irreplaceable. The documented 100 fmol detection limit and the class-leading 8- to 109-fold sensitivity enhancement over conventional fluorescence detection make this compound the label of choice for achieving the necessary signal-to-noise ratios when analyzing volume-limited samples [Section 3, Evidence 4].

Preparative-Scale Enantiomer Separation Process Development

When scaling a chiral purification from analytical to preparative scale on cyclodextrin-based media, dansylvaline's status as a proven, literature-validated model solute offers a significant advantage. Using this compound in initial feasibility studies and process optimization reduces risk and accelerates development, as its behavior in preparative displacement chromatography is already characterized, unlike unproven dansyl derivatives [Section 3, Evidence 5].

Long-Term Stability & Quantitative Assay Development

For analytical chemists developing assays that require high long-term reproducibility, the enhanced physical stability of the cyclohexylammonium salt is a critical selection factor. Its resistance to hygroscopic degradation ensures consistent weighing and standard preparation over months, preventing the drift in quantitative results that can occur with the more hygroscopic free acid form [Section 3, Evidence 6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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